5-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety linked to a pyrazole ring through an anilino carbonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole moiety can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the benzothiazole and pyrazole intermediates through an anilino carbonyl bridge, which can be achieved using reagents such as carbodiimides or acyl chlorides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of fluorescent materials and electroluminescent devices due to its unique electronic properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects . The benzothiazole moiety is known to interact with various biological targets, including enzymes and receptors, while the pyrazole ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
- 5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER
- 5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
Uniqueness
The uniqueness of 5-{[4-(1,3-BENZOTHIAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific structural features, which confer distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H14N4O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C19H14N4O3S/c1-23-16(13(10-20-23)19(25)26)17(24)21-12-8-6-11(7-9-12)18-22-14-4-2-3-5-15(14)27-18/h2-10H,1H3,(H,21,24)(H,25,26) |
InChI Key |
WRTLXIGPBISHTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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